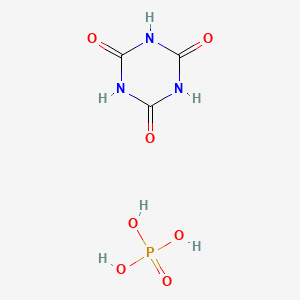
Phosphoric acid;1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;1,3,5-triazinane-2,4,6-trione is a compound that combines the properties of phosphoric acid and 1,3,5-triazinane-2,4,6-trione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of urea or its derivatives. The reaction typically involves heating urea at high temperatures (around 200°C) in the presence of a catalyst such as phosphoric acid. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form 1,3,5-triazinane-2,4,6-trione .
Industrial Production Methods
Industrial production of 1,3,5-triazinane-2,4,6-trione often involves the use of urea and strong acids like phosphoric acid or sulfuric acid. The process includes mixing urea with the acid and heating the mixture to induce cyclization. The resulting product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroisocyanuric acid, a powerful disinfectant.
Substitution: It can undergo halogenation reactions to form derivatives like 1,3-dibromo-1,3,5-triazinane-2,4,6-trione.
Common Reagents and Conditions
Oxidizing Agents: Chlorine or bromine can be used for halogenation reactions.
Major Products
Trichloroisocyanuric Acid: Formed through the oxidation of 1,3,5-triazinane-2,4,6-trione.
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: Formed through bromination reactions.
Applications De Recherche Scientifique
1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Water Treatment: Used as a disinfectant in swimming pools and drinking water.
Corrosion Inhibition: Its derivatives are used as corrosion inhibitors in various industrial applications.
Polymer Synthesis: Acts as a crosslinking agent in the synthesis of polymers and composite materials.
Optical Properties:
Mécanisme D'action
The mechanism of action of 1,3,5-triazinane-2,4,6-trione involves its ability to release active chlorine species when dissolved in water. These chlorine species are highly reactive and can oxidize and disinfect various microorganisms. The compound’s structure allows it to form stable complexes with metals, enhancing its corrosion inhibition properties .
Comparaison Avec Des Composés Similaires
1,3,5-triazinane-2,4,6-trione can be compared with similar compounds such as:
Trichloroisocyanuric Acid: A more potent disinfectant due to its higher chlorine content.
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: A brominated derivative with similar disinfectant properties.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Used as a crosslinking agent in polymer synthesis.
The uniqueness of 1,3,5-triazinane-2,4,6-trione lies in its versatility and wide range of applications, from water treatment to polymer synthesis and corrosion inhibition.
Propriétés
Numéro CAS |
443129-22-4 |
|---|---|
Formule moléculaire |
C3H6N3O7P |
Poids moléculaire |
227.07 g/mol |
Nom IUPAC |
phosphoric acid;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.H3O4P/c7-1-4-2(8)6-3(9)5-1;1-5(2,3)4/h(H3,4,5,6,7,8,9);(H3,1,2,3,4) |
Clé InChI |
FCYKQVRLHLNZRD-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)NC(=O)N1.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
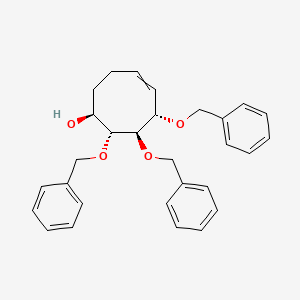

![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
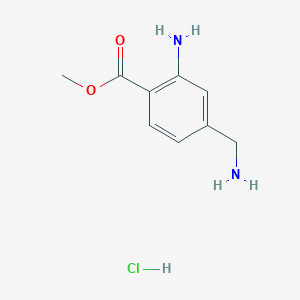

![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)

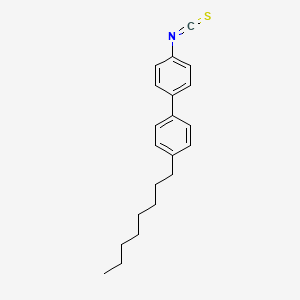
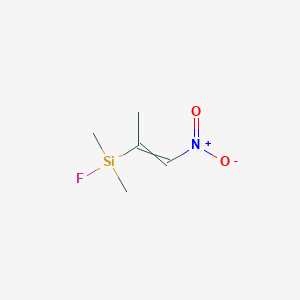
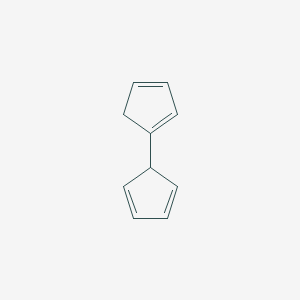
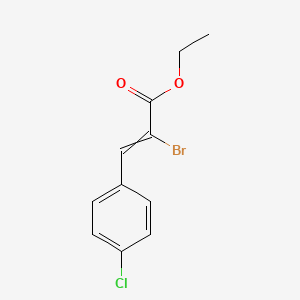
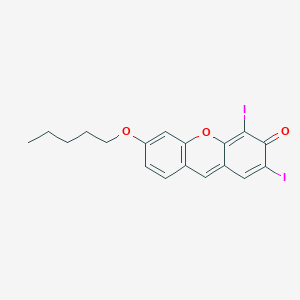
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
